molecular formula C17H17FN2O2 B12610995 1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one CAS No. 918146-15-3

1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one

Cat. No.: B12610995
CAS No.: 918146-15-3
M. Wt: 300.33 g/mol
InChI Key: QKQWMCPVTGEYLI-UHFFFAOYSA-N
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Description

1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core linked via an ethyloxy bridge to a pyridin-2-yl group substituted at the 5-position with a 2-fluorophenyl moiety. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (pyrrolidinone carbonyl) functionalities, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions.

Properties

CAS No.

918146-15-3

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

1-[2-[5-(2-fluorophenyl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one

InChI

InChI=1S/C17H17FN2O2/c18-15-5-2-1-4-14(15)13-7-8-16(19-12-13)22-11-10-20-9-3-6-17(20)21/h1-2,4-5,7-8,12H,3,6,9-11H2

InChI Key

QKQWMCPVTGEYLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCOC2=NC=C(C=C2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine and a catalyst like 4-N,N-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one moiety allows it to bind to certain proteins and enzymes, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Pyrrolidin-2-one 5-(2-Fluorophenyl)pyridin-2-yloxyethyl Likely ~C₁₈H₁₆FN₂O₂* ~322.3* Flexible ethyloxy linker; pyridine-fluorophenyl aromatic system
Compound 70 () Pyrrolidin-2-one Triazine-methyl linked to 2-fluorophenethyl C₂₄H₂₅F₃N₆O₂ 510.51 Rigid triazine core; dual hydrogen-bonding sites; FFAR1/FFAR4 modulator
1-((6-(7-(4-amino-2-fluorophenoxy)thieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)pyrrolidin-2-one () Pyrrolidin-2-one Thieno[3,2-b]pyridine fused ring, 4-amino-2-fluorophenoxy C₂₃H₁₉FN₄O₂S 434.49 Fused thienopyridine system; sulfur atom; potential kinase inhibitor
DB07310 () Thiazol-4-one 2-Fluorophenethyl, trifluoromethyl Not specified Not specified Electron-deficient trifluoromethyl group; HSD11B1 inhibitor (binding score: −7.987)

*Estimated based on structural formula.

Key Observations:

  • Core Flexibility: The target compound’s ethyloxy linker provides conformational flexibility compared to the rigid triazine in Compound 70 or the fused thienopyridine in ’s analog. Flexibility may enhance binding to diverse targets but reduce specificity.
  • Electron-Withdrawing Groups : The 2-fluorophenyl moiety balances hydrophobicity and polarity, contrasting with DB07310’s trifluoromethyl group, which increases electronegativity and metabolic stability .

Key Observations:

  • Synthetic Complexity : Compound 70’s multi-step synthesis with a triazine intermediate (42.7% yield) suggests higher complexity than the target compound’s likely route.
  • Purity and Yield: Rigorous NMR and HRMS validation in Compound 70 highlights the importance of analytical characterization for pyrrolidinone derivatives .
  • Solubility : The target compound’s lower molecular weight (~322 vs. 510 in Compound 70) may improve aqueous solubility, critical for bioavailability.

Key Observations:

  • Target Specificity : Compound 70’s dual FFAR1/FFAR4 modulation contrasts with DB07310’s single-target inhibition, illustrating the impact of core structure on polypharmacology.
  • Binding Interactions: The target compound’s pyrrolidinone carbonyl may mimic DB07310’s thiazol-4-one in forming hydrogen bonds (e.g., with serine or alanine residues) .

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